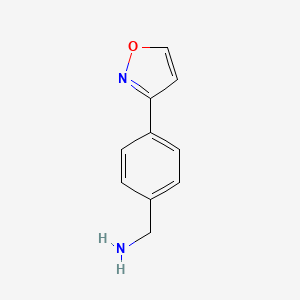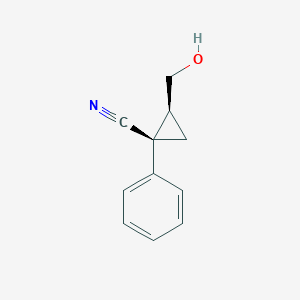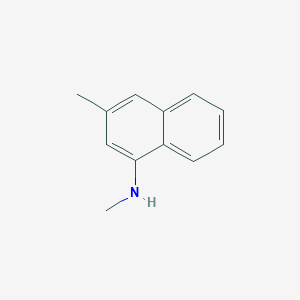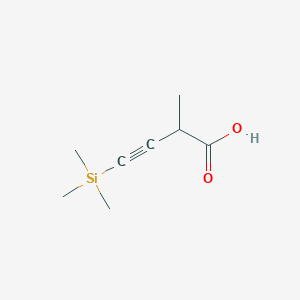
2-Methyl-4-trimethylsilylbut-3-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-méthyl-4-triméthylsilylbut-3-ynoïque est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par la présence d'un groupe triméthylsilyle attaché à une chaîne butynoïque, ce qui lui confère des propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-méthyl-4-triméthylsilylbut-3-ynoïque implique généralement l'utilisation de réactifs organosiliciés. Une méthode courante consiste à faire réagir le 2-méthyl-3-butyn-2-ol avec du chlorure de triméthylsilyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du groupe triméthylsilyle.
Méthodes de production industrielle
La production industrielle de l'acide 2-méthyl-4-triméthylsilylbut-3-ynoïque peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-méthyl-4-triméthylsilylbut-3-ynoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir la triple liaison en une double ou une simple liaison, conduisant à des alcènes ou des alcanes.
Substitution : Le groupe triméthylsilyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L'hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) est une méthode typique.
Substitution : Des nucléophiles tels que les halogénures ou les alcoolates sont utilisés dans des conditions basiques.
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcènes ou alcanes.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
L'acide 2-méthyl-4-triméthylsilylbut-3-ynoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique, en particulier dans la formation de molécules complexes.
Biologie : Enquête sur ses activités biologiques potentielles, y compris l'inhibition enzymatique et les propriétés antimicrobiennes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés, y compris les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-méthyl-4-triméthylsilylbut-3-ynoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe triméthylsilyle augmente la lipophilie du composé, facilitant sa pénétration dans les membranes biologiques. Une fois à l'intérieur de la cellule, il peut interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
2-Methyl-4-trimethylsilylbut-3-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-trimethylsilylbut-3-ynoic acid involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-hydroxy-2-méthyl-4-triméthylsilylbut-3-ynoïque
- 2-Méthyl-4-triméthylsilylbut-3-yn-2-ol
Unicité
L'acide 2-méthyl-4-triméthylsilylbut-3-ynoïque est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence à la fois d'un groupe triméthylsilyle et d'une fraction butynoïque. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C8H14O2Si |
|---|---|
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
2-methyl-4-trimethylsilylbut-3-ynoic acid |
InChI |
InChI=1S/C8H14O2Si/c1-7(8(9)10)5-6-11(2,3)4/h7H,1-4H3,(H,9,10) |
Clé InChI |
OKBYMWJLMPBIJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C[Si](C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




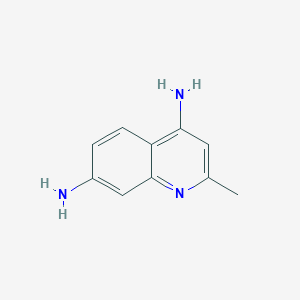

![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)




![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)
